molecular formula C10H13BF2O3 B3060280 2,4-Difluoro-3-isobutoxyphenylboronic acid CAS No. 2096339-89-6

2,4-Difluoro-3-isobutoxyphenylboronic acid

Cat. No.: B3060280
CAS No.: 2096339-89-6
M. Wt: 230.02
InChI Key: AEKLDTDSAOTINS-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-isobutoxyphenylboronic acid is an aromatic boronic acid that contains a phenyl ring substituted with two fluorine atoms and an isobutoxy group.

Mechanism of Action

Target of Action

2,4-Difluoro-3-isobutoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Therefore, the primary targets of this compound are the reactants involved in the SM cross-coupling reaction .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and reactivity, which could potentially influence its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound could potentially be influenced by factors such as temperature, pH, and the presence of other chemical groups .

Biochemical Analysis

Biochemical Properties

2,4-Difluoro-3-isobutoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling This compound interacts with palladium catalysts to facilitate the transmetalation process, which is essential for the coupling reaction

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting gene expression patterns. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. These interactions can lead to changes in enzyme activity and gene expression, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways and cellular functions. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles. This subcellular localization is crucial for its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-isobutoxyphenylboronic acid typically involves the reaction of 2,4-difluoro-3-isobutoxyphenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-isobutoxyphenylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds between the boronic acid and an aryl or vinyl halide. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Comparison with Similar Compounds

    2-Fluoro-3-isobutoxyphenylboronic acid: This compound is similar in structure but contains only one fluorine atom.

    3-Fluorophenylboronic acid: This compound lacks the isobutoxy group and has only one fluorine atom.

Uniqueness: 2,4-Difluoro-3-isobutoxyphenylboronic acid is unique due to the presence of two fluorine atoms and an isobutoxy group, which can influence its reactivity and selectivity in chemical reactions. The fluorine atoms can enhance the compound’s stability and reactivity, while the isobutoxy group can provide steric hindrance, affecting the overall reaction outcome .

Properties

IUPAC Name

[2,4-difluoro-3-(2-methylpropoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)4-3-7(9(10)13)11(14)15/h3-4,6,14-15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLDTDSAOTINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)OCC(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196439
Record name Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-89-6
Record name Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,4-difluoro-3-(2-methylpropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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